AZ 628 is a potent and selective inhibitor of the RAF kinases, specifically targeting B-Raf and C-Raf. Its chemical identification is associated with the CAS number 878739-06-1. AZ 628 has shown significant efficacy in inhibiting cell proliferation in various cancer cell lines, particularly those harboring B-RafV600E mutations. The compound is characterized by its ability to suppress both anchorage-dependent and -independent growth, making it a valuable candidate in cancer therapy .
AZ 628 functions primarily through competitive inhibition of RAF kinases, which play a crucial role in the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. The compound exhibits varying inhibitory potency with IC50 values of approximately 105 nM for B-Raf, 29 nM for C-Raf, and 34 nM for B-RafV600E mutations .
In experimental settings, AZ 628 has been shown to induce apoptosis and cell cycle arrest in cancer cells. The mechanism involves the downregulation of ERK phosphorylation, particularly at higher concentrations where it effectively inhibits ERK activation .
AZ 628 demonstrates significant biological activity against various cancer types, especially melanoma and colon cancers with B-RafV600E mutations. In vitro studies have indicated that AZ 628 can induce apoptosis and inhibit cell cycle progression in these malignancies. Additionally, it has been observed to suppress tumor growth in xenograft models, indicating its potential for therapeutic applications in oncology .
AZ 628 is primarily explored in cancer research as a therapeutic agent for tumors with aberrant RAF signaling pathways. Its applications include:
Interaction studies involving AZ 628 have highlighted its potential to be combined with other therapeutic agents. For example, when used in conjunction with MEK inhibitors like Trametinib, AZ 628 has shown improved suppression of the ERK pathway compared to monotherapy approaches. Such combinations are being researched to overcome resistance mechanisms often encountered in targeted therapies .
AZ 628 shares structural and functional similarities with several other RAF inhibitors. Here are some notable compounds:
Uniqueness of AZ 628:
Acute Toxic;Irritant